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Compound of Interest

Compound Name:
3-chloro-N-(4-

morpholinophenyl)propanamide

CAS No.: 250714-83-1

Cat. No.: B1272526

Get Quote

Executive Summary & Chemical Identity
Target Analyte: 3-chloro-N-(4-morpholinophenyl)propanamide CAS Registry Number:Not

widely indexed; structurally related to CAS 19313-87-2 (Methoxy analog) Molecular Formula:

C₁₃H₁₇ClN₂O₂ Molecular Weight: 268.74 g/mol Role: Synthetic intermediate; Potential Process-

Related Impurity (PRI) in the manufacture of Factor Xa inhibitors.[1]

This guide details the structural elucidation of the title compound using a multi-modal

spectroscopic approach. The analysis focuses on distinguishing this specific propanamide

derivative from its non-chlorinated precursors and hydrolysis byproducts.[1]

UV-Vis Spectroscopy: Electronic Transitions
While UV-Vis is non-specific for structural elucidation, it is the primary detector for HPLC purity

assays.[1]

Solvent: Methanol or Acetonitrile.[1]
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Chromophores: The molecule contains a para-substituted aniline system conjugated with the

morpholine nitrogen lone pair, though the amide linkage breaks the conjugation to the alkyl

chain.[1]

Key Transitions:

1 (~245-255 nm):

transition of the benzene ring (B-band), bathochromically shifted due to the auxochromic
effect of the morpholine nitrogen.[1]

2 (~280-290 nm):

transition involving the amide carbonyl and the morpholine oxygen lone pairs.[1]

Method Development Note: For HPLC-UV detection, 254 nm is the optimal wavelength for

maximizing sensitivity while minimizing solvent cutoff interference.[1]

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides the "fingerprint" verification of the functional groups, specifically

confirming the integrity of the alkyl chloride and the amide linkage.[1]

Table 1: Diagnostic IR Band Assignments
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Mode Description

Amide N-H 3280 – 3320 Medium, Sharp
N-H stretching (trans-

amide geometry).[1]

C-H (Aromatic) 3050 – 3100 Weak
C(sp²)–H stretching of

the phenyl ring.[1]

C-H (Aliphatic) 2850 – 2960 Medium

C(sp³)–H stretching

(Morpholine & Propyl

chain).[1]

Amide I (C=O) 1655 – 1685 Strong

C=O stretching;

diagnostic for

secondary amides.[1]

Amide II 1510 – 1550 Strong
N-H bending coupled

with C-N stretching.[1]

C-O-C (Ether) 1100 – 1120 Strong

Asymmetric stretching

of the morpholine ring.

[1]

C-Cl 650 – 750 Medium

C-Cl stretching

(terminal alkyl

chloride).[1]

Technical Insight: The presence of the C-Cl band in the fingerprint region (600–800 cm⁻¹) is the

primary differentiator between the target molecule and its hydrolyzed analog (3-hydroxy

derivative) or the acrylamide elimination product.[1]

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural confirmation.[1] The molecule exhibits a distinct

separation between the aromatic/heterocyclic region and the aliphatic chloro-propyl chain.

¹H NMR Analysis (400 MHz, DMSO-d₆)
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The spectrum is characterized by a para-substituted aromatic system (AA'BB') and two distinct

aliphatic regions.[1]

Predicted Chemical Shifts & Multiplicity:

9.80 (s, 1H): Amide NH.[1] Downfield shift due to H-bonding and anisotropy of the carbonyl.

7.45 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the amide group (AA'BB' system).[1]

6.90 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the morpholine ring.[1] Upfield shift due to
the electron-donating resonance of the morpholine nitrogen.

3.85 (t, J=6.5 Hz, 2H): Chloromethyl protons (Cl-CH₂-CH₂-).[1] Deshielded by the
electronegative chlorine.[1]

3.72 (t, J=4.8 Hz, 4H): Morpholine ether protons (-CH₂-O-CH₂-).[1]

3.05 (t, J=4.8 Hz, 4H): Morpholine amine protons (-CH₂-N-CH₂-).[1]

2.75 (t, J=6.5 Hz, 2H): Methylene protons alpha to carbonyl (-CO-CH₂-).[1]

¹³C NMR Analysis (100 MHz, DMSO-d₆)
Carbonyl (C=O): ~168 ppm.[1]

Aromatic C-N (Amide side): ~132 ppm.[1]

Aromatic C-N (Morpholine side): ~148 ppm.[1]

Aromatic CH: ~120 ppm and ~115 ppm.[1]

Morpholine C-O: ~66 ppm.[1]

Morpholine C-N: ~49 ppm.[1]

Alkyl C-Cl: ~41 ppm.[1][2]

Alkyl Alpha-C: ~39 ppm.[1][2]

Mass Spectrometry (MS)
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Mass spectrometry is essential for impurity profiling, particularly for identifying the characteristic

chlorine isotope pattern.[1]

Ionization Mode: ESI+ (Electrospray Ionization, Positive
Mode)[1]

Molecular Ion [M+H]⁺: m/z 269.1[1]

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio

between the [M+H]⁺ (269.[1]1) and [M+H+2]⁺ (271.[1]1) peaks.[1][3][4][5] This is the

"smoking gun" for confirming the presence of the halogen.[1]

Fragmentation Pathway (MS/MS)[1]
Precursor: m/z 269.1[1]

Loss of HCl: Transition to m/z 233.1 (Formation of the acrylamide derivative via elimination).

[1]

Morpholine Ring Cleavage: Loss of C₂H₄O neutral fragment is common in morpholine

derivatives.[1]

Diagnostic Fragment: m/z 177 (4-morpholinoaniline cation), formed by the cleavage of the

amide bond.[1]

Analytical Workflow Visualization
The following diagram outlines the logical flow for confirming the identity of 3-chloro-N-(4-
morpholinophenyl)propanamide during process development.
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Crude Reaction Mixture

HPLC-UV (254 nm)
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1H NMR (DMSO-d6)
Check AA'BB' & Triplets

Yes

Identify as Impurity
(Des-chloro or Acrylamide)

No (Ratio != 3:1)

FT-IR
Check 1660 cm-1 (Amide)

& 700 cm-1 (C-Cl)

Confirmed Identity:
3-chloro-N-(4-morpholinophenyl)propanamide

Click to download full resolution via product page

Figure 1: Analytical decision matrix for the structural confirmation of the target

chloropropanamide intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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